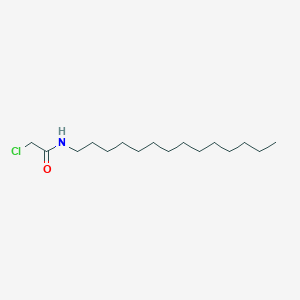

2-chloro-N-tetradecylacetamide

Description

2-Chloro-N-tetradecylacetamide is a chloroacetamide derivative characterized by a 14-carbon alkyl chain (tetradecyl group) attached to the nitrogen atom of the acetamide backbone. While direct data on this compound are absent in the provided evidence, insights can be drawn from structurally similar chloroacetamides. Chloroacetamides are versatile intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to the reactivity of the chloro and amide groups . Their applications range from pesticide formulation (e.g., alachlor, pretilachlor) to precursors for heterocyclic compounds and biomaterials .

Properties

CAS No. |

32322-48-8 |

|---|---|

Molecular Formula |

C16H32ClNO |

Molecular Weight |

289.9 g/mol |

IUPAC Name |

2-chloro-N-tetradecylacetamide |

InChI |

InChI=1S/C16H32ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-16(19)15-17/h2-15H2,1H3,(H,18,19) |

InChI Key |

NVIABECAHFWZQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCNC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-tetradecylacetamide typically involves the reaction of tetradecylamine with chloroacetyl chloride. The reaction is carried out in an inert solvent such as dichloromethane, under controlled temperature conditions to prevent side reactions. The general reaction scheme is as follows:

Tetradecylamine+Chloroacetyl chloride→2-Chloro-N-tetradecylacetamide+HCl

Industrial Production Methods: In an industrial setting, the production of 2-chloro-N-tetradecylacetamide may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-tetradecylacetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: In the presence of water and a base, the compound can hydrolyze to form tetradecylamine and chloroacetic acid.

Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: Products depend on the nucleophile used, e.g., azides, thiocyanates.

Hydrolysis: Tetradecylamine and chloroacetic acid.

Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-Chloro-N-tetradecylacetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.

Medicine: Explored for its antimicrobial properties and potential use in drug formulations.

Industry: Utilized in the production of specialty chemicals, coatings, and lubricants.

Mechanism of Action

The mechanism of action of 2-chloro-N-tetradecylacetamide involves its interaction with cellular membranes and proteins. The long tetradecyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity. The chloro group can participate in nucleophilic substitution reactions with cellular nucleophiles, leading to modifications of proteins and other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Chloroacetamide Derivatives

Structural Features and Molecular Properties

The substituent on the nitrogen atom critically influences the physical and chemical behavior of chloroacetamides. Below is a comparative analysis of key derivatives:

Key Observations :

Hypothesized Role of 2-Chloro-N-tetradecylacetamide :

Inference for 2-Chloro-N-tetradecylacetamide :

Prediction for 2-Chloro-N-tetradecylacetamide :

- Expected to have low acute toxicity due to reduced volatility (high molecular weight) but may pose chronic risks due to bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.